Lipophilicity Differential: XLogP3 of 5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL Versus Unsubstituted and Chloro Analogs
The computed XLogP3 of 5-tert-butylpyrazolo[1,5-a]pyrimidin-7-ol is 1.3, representing a moderate increase in lipophilicity compared to the parent pyrazolo[1,5-a]pyrimidin-7-one (unsubstituted at C5, XLogP3 ~0.5, estimated from structurally analogous compounds in PubChem) [1]. In contrast, the 5-tert-butyl-7-chloro analog exhibits a substantially higher XLogP3 of 3.0 [2]. This 1.7 log unit difference between the 7-ol and 7-chloro derivatives translates to an approximately 50-fold difference in octanol-water partition coefficient. The target compound occupies a therapeutically relevant lipophilicity range (XLogP3 1–3) associated with favorable oral absorption while avoiding the excessive lipophilicity (XLogP3 > 5) linked to promiscuous binding, poor solubility, and rapid metabolic clearance [3].
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 (5-tert-butylpyrazolo[1,5-a]pyrimidin-7-ol) |
| Comparator Or Baseline | Unsubstituted parent (XLogP3 ~0.5); 5-tert-butyl-7-chloro analog (XLogP3 = 3.0) |
| Quantified Difference | ΔXLogP3 = +0.8 vs. unsubstituted; ΔXLogP3 = -1.7 vs. 7-chloro analog |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem 2021 release); validated against experimental logP where available |
Why This Matters
The intermediate lipophilicity (XLogP3 1.3) positions 5-tert-butylpyrazolo[1,5-a]pyrimidin-7-ol within the range considered optimal for drug-like permeability while maintaining aqueous solubility, unlike more lipophilic analogs that may suffer from aggregation or non-specific binding in biological assays.
- [1] PubChem Compound Database. Computed XLogP3 values for pyrazolo[1,5-a]pyrimidine derivatives. Accessed April 2026. View Source
- [2] PubChem. '5-(tert-butyl)-7-chloropyrazolo[1,5-a]pyrimidine.' XLogP3-AA = 3.0. Computed by XLogP3 3.0, PubChem release 2021.05.07. Accessed April 2026. View Source
- [3] Lipinski, C.A., et al. 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.' Advanced Drug Delivery Reviews, 2001, 46(1-3), 3-26. View Source
